Methyl 5-chloro-2-(pyrrolidine-1-carbonylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-2-(pyrrolidine-1-carbonylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, and a pyrrolidine-1-carbonylamino group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(pyrrolidine-1-carbonylamino)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-aminobenzoic acid and pyrrolidine.
Formation of Amide Bond: The amino group of 5-chloro-2-aminobenzoic acid reacts with the carbonyl group of pyrrolidine to form the amide bond. This reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Esterification: The carboxylic acid group of the resulting amide is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(pyrrolidine-1-carbonylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 5-chloro-2-(pyrrolidine-1-carbonylamino)benzoic acid.
Reduction: 5-chloro-2-(pyrrolidine-1-aminomethyl)benzoate.
Scientific Research Applications
Methyl 5-chloro-2-(pyrrolidine-1-carbonylamino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-(pyrrolidine-1-carbonylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-(pyrrolidine-1-carbonylamino)benzoate
- Methyl 5-chloro-2-(morpholine-1-carbonylamino)benzoate
- Methyl 5-chloro-2-(piperidine-1-carbonylamino)benzoate
Uniqueness
Methyl 5-chloro-2-(pyrrolidine-1-carbonylamino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidine-1-carbonylamino group enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 5-chloro-2-(pyrrolidine-1-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-19-12(17)10-8-9(14)4-5-11(10)15-13(18)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEVYCUNJRTJCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)NC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.